molecular formula C13H10ClN3O4 B14231174 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- CAS No. 501684-27-1

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-

Cat. No.: B14231174
CAS No.: 501684-27-1
M. Wt: 307.69 g/mol
InChI Key: LGGMNEWAUUZZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound, and the presence of functional groups such as nitrile, chloropropoxy, hydroxy, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The chloropropoxy group can be introduced via nucleophilic substitution reactions, where a suitable quinoline derivative reacts with 3-chloropropanol under basic conditions.

    Nitration and Hydroxylation: The nitro group can be introduced through nitration reactions using nitric acid, while the hydroxy group can be introduced via hydroxylation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinolinecarbonyl derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- has several applications in scientific research:

    Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and antimicrobial drugs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-methoxy-: Similar structure but with a methoxy group instead of a nitro group.

    4-Hydroxyquinoline-3-carbonitrile: Lacks the chloropropoxy and nitro groups.

    7-Chloro-4-hydroxyquinoline-3-carbonitrile: Contains a chloro group instead of a chloropropoxy group.

Uniqueness

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacophore in drug design and development.

This detailed article provides a comprehensive overview of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-2-1-3-21-12-5-10-9(4-11(12)17(19)20)13(18)8(6-15)7-16-10/h4-5,7H,1-3H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGMNEWAUUZZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])OCCCCl)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181569
Record name 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501684-27-1
Record name 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501684-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.